molecular formula C12H10N2O3 B161821 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid CAS No. 1751-78-6

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid

Cat. No.: B161821
CAS No.: 1751-78-6
M. Wt: 230.22 g/mol
InChI Key: RIEWYZWJBCZQDP-UHFFFAOYSA-N
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Description

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3. It is a derivative of the β-carboline family, which is known for its diverse biological activities and potential therapeutic applications .

Chemical Reactions Analysis

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as apoptosis or cell proliferation .

Comparison with Similar Compounds

1-Oxo-2,3,4,9-tetrahydro-1H-B-carboline-6-carboxylic acid can be compared with other β-carboline derivatives, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-oxo-2,3,4,9-tetrahydropyrido[3,4-b]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c15-11-10-7(3-4-13-11)8-5-6(12(16)17)1-2-9(8)14-10/h1-2,5,14H,3-4H2,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEWYZWJBCZQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80633476
Record name 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1751-78-6
Record name 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80633476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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